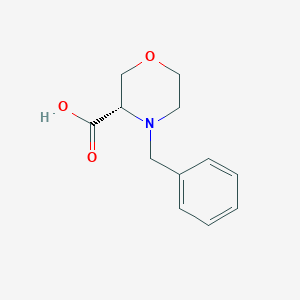

(S)-4-Benzyl-3-morpholinecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363818 | |

| Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235011-96-7 | |

| Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Benzyl 3 Morpholinecarboxylic Acid and Its Chiral Derivatives

Strategies for Stereoselective Synthesis of 3-Morpholinecarboxylic Acid Frameworks

The creation of the chiral 3-substituted morpholine (B109124) core relies on several key asymmetric synthetic strategies. These methods are designed to control the stereochemistry at the C3 position, which is crucial for the biological activity of many morpholine-containing compounds. The main approaches include leveraging the chirality of natural products, employing ring-opening reactions of strained heterocycles, and utilizing various intramolecular cyclization techniques.

Utilization of Chiral Pool Precursors (e.g., Serine Derivatives)

A highly effective and common strategy for synthesizing chiral morpholine-3-carboxylic acids is the use of chiral pool precursors, with amino acids being the most prominent examples. L-Serine and its derivatives are ideal starting materials as they possess the required carbon skeleton and the correct (S)-stereochemistry at the eventual C3 position of the morpholine ring.

One reported method involves a polymer-supported synthesis starting from immobilized Fmoc-Ser(tBu)-OH. nih.govresearchgate.net This solid-phase approach allows for the sequential N-alkylation and N-sulfonylation or acylation of the serine precursor. The subsequent cleavage from the resin using trifluoroacetic acid (TFA) can lead to the formation of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.gov Crucially, the inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail facilitates the stereoselective reduction of the intermediate, yielding the desired saturated morpholine-3-carboxylic acid framework. nih.govresearchgate.net This method benefits from the ease of purification associated with solid-phase synthesis and effectively transfers the chirality of the starting serine to the final morpholine product.

The general sequence starting from a serine derivative can be summarized as:

Protection: The amino and carboxyl groups of serine are suitably protected (e.g., Fmoc, tBu).

N-Alkylation: The nitrogen atom is alkylated with a reagent containing a leaving group and a masked or precursor hydroxyl group (e.g., a 2-haloethanol derivative).

Cyclization: An intramolecular Williamson ether synthesis is induced, typically by a base, where the serine hydroxyl group displaces the leaving group to form the morpholine ring.

Deprotection: Removal of protecting groups yields the final morpholine-3-carboxylic acid.

Ring-Opening Reactions of Chiral Aziridine Derivatives

Another powerful strategy for the enantioselective synthesis of morpholines involves the regioselective and stereoselective ring-opening of chiral aziridines. acs.orgnih.gov Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, which proceeds with an inversion of configuration (SN2 mechanism). This allows for precise control of stereochemistry.

In a typical sequence, an N-activated chiral aziridine (e.g., N-tosyl or N-nosyl) is reacted with a haloalcohol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a Lewis acid. acs.orgnih.gov The alcohol attacks one of the aziridine carbons, leading to a highly regioselective ring-opening to form a haloalkoxy amine intermediate. The subsequent treatment of this intermediate with a base (e.g., KOH, NaH) promotes an intramolecular cyclization to furnish the morpholine ring. acs.orgnih.govresearchgate.net

This method has been successfully applied to synthesize a variety of substituted morpholines in high yield and with excellent enantioselectivity. acs.org For instance, the reaction of (R)-2-phenyl-N-tosylaziridine with bromoethanol followed by base-mediated cyclization yields the corresponding (S)-2-phenylmorpholine derivative, demonstrating the stereochemical control of the process. acs.org A gold(I)-catalyzed tandem reaction has also been developed, where a propargyl alcohol opens the aziridine ring, followed by a cycloisomerization to construct the morpholine framework under mild conditions. rsc.orgmdpi.com

Table 1: Examples of Aziridine Ring-Opening for Morpholine Synthesis

| Aziridine Precursor | Nucleophile | Catalyst/Base | Product Type | Ref |

|---|---|---|---|---|

| N-Tosyl Aziridines | 2-Chloroethanol | Cu(OTf)₂ / KOH | 2-Substituted Morpholines | acs.org |

| N-Tosyl Aziridines | 2-Bromoindoles | Base / Cu-catalyst | Tetrahydropyrrolo[2,3-b]indoles | mdpi.com |

Cyclization Strategies in Morpholine Synthesis

The key ring-forming step is a central feature of morpholine synthesis. Beyond the methods coupled to chiral pool or aziridine precursors, several other cyclization strategies have been developed.

A general and robust method involves the intramolecular cyclization of N-substituted amino alcohol derivatives. For example, a common intermediate is an N-(2-hydroxyethyl)amino acid or alcohol. The cyclization can be achieved through dehydration under acidic conditions or by converting the hydroxyl group into a good leaving group (e.g., mesylate, tosylate) followed by base-induced intramolecular SN2 displacement. researchgate.net

More advanced catalytic methods have also been reported. A Wacker-type aerobic oxidative cyclization, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, enables the synthesis of various six-membered nitrogen heterocycles, including morpholines, from appropriate aminoalkene substrates. organic-chemistry.org Another approach employs a tandem hydroamination and asymmetric transfer hydrogenation reaction catalyzed by a Ruthenium complex. This allows for the efficient and enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, where hydrogen-bonding interactions are crucial for achieving high enantiomeric excess. organic-chemistry.org

Development of Optically Active (S)-4-Benzyl-3-morpholinecarboxylic Acid Synthetic Routes

The synthesis of the specific target molecule, this compound, leverages the principles of stereoselective synthesis, often starting from a chiral precursor to ensure the desired absolute stereochemistry at the C3 position.

Multi-step Synthetic Sequences

A common and logical synthetic route to this compound starts from the readily available and enantiopure amino acid, L-serine, or its O-protected derivatives like O-benzyl-L-serine. nih.gov A representative multi-step sequence is as follows:

N-Benzylation: The synthesis often begins with the selective benzylation of the amino group of a serine ester (e.g., methyl serinate). This can be achieved via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct alkylation with benzyl (B1604629) bromide in the presence of a base.

O-Alkylation and Cyclization: The next step involves the formation of the ether linkage to complete the morpholine ring. Starting from an N-benzyl serine derivative, the hydroxyl group can be made to react with a two-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide, followed by base-mediated ring closure.

Alternative Cyclization: An alternative and more direct approach starts with N-benzylation of a serine ester. The resulting N-benzyl serine ester is then reduced (e.g., with LiAlH₄) to the corresponding amino alcohol, N-benzylserinol. This intermediate can then undergo an intramolecular cyclization. A common method involves reaction with a reagent like chloroacetyl chloride, followed by reduction and cyclization, or direct reaction with a dielectrophile.

Ester Hydrolysis: The final step in the sequence is the hydrolysis of the ester group (e.g., methyl or ethyl ester) to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup to afford the final product, this compound.

A related compound, (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid, has been synthesized from D-N-Benzylserine, indicating the feasibility of this general pathway. accelachem.com

Optimization of Reaction Conditions for Enantiopurity

Maintaining the enantiopurity of the C3 stereocenter is paramount throughout the synthesis. Since the stereochemistry is typically set by the starting material (L-serine), the primary goal is to prevent racemization in subsequent steps.

Key considerations for optimizing enantiopurity include:

Base and Temperature Control: Steps involving the removal of a proton adjacent to the chiral center, especially after the carboxyl group is activated or esterified, are sensitive to racemization. The choice of a non-hindered, strong base and low reaction temperatures can minimize this risk.

Mild Reaction Conditions: Using mild reagents for protection, deprotection, and cyclization steps is crucial. For example, reductive amination is generally a mild process that does not affect the stereocenter. Similarly, final ester hydrolysis using bases like lithium hydroxide (B78521) at room temperature or 0 °C is preferred over more forcing conditions.

Avoiding Epimerization: In cyclization reactions, the conditions must be chosen carefully to avoid epimerization at the α-carbon. For instance, in base-induced cyclizations, the concentration of the base, reaction time, and temperature must be optimized to favor the desired intramolecular SN2 reaction without causing deprotonation and reprotonation at the chiral center. nih.gov

The solid-phase synthesis approach, as described for related morpholine-3-carboxylic acids, also offers excellent control over enantiopurity, as the chiral center is often protected and less susceptible to racemization while anchored to the polymer support. nih.gov

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies heavily on the strategic preparation of key chiral intermediates. Methodologies often begin with readily available, enantiomerically pure starting materials, such as amino alcohols, which serve as foundational building blocks. A common strategy involves a four-step synthesis to produce cis-3,5-disubstituted morpholines. This process begins with the conversion of N-Boc protected amino alcohols into O-allyl ethanolamines, which are then transformed into the desired morpholine heterocycle via a Palladium-catalyzed carboamination reaction with an aryl or alkenyl halide nih.gov.

Another versatile method for creating highly substituted morpholine cores is a copper-catalyzed three-component reaction. This approach combines amino alcohols, aldehydes, and diazomalonates to efficiently construct the morpholine ring system. The reaction is notable for its tolerance of a wide range of substituted aldehydes and various vicinal amino alcohols, including those derived from glycine and other α-amino acids nih.gov.

The synthesis of the substrates for these cyclization reactions typically involves standard protection and activation steps. For instance, N-protected amino alcohols can be treated with sodium hydride and allyl bromide to form allyl ethers. Subsequent deprotection of the amine, often a Boc-group, followed by a palladium-catalyzed N-arylation, yields the necessary precursors for the key carboamination step nih.gov. These methods provide a reliable foundation for accessing the diverse intermediates required for the synthesis of this compound and its derivatives.

Synthesis of Substituted 3-Morpholinones

Substituted 3-morpholinones are critical intermediates in the synthesis of morpholine-based compounds and are considered privileged heterocycles in drug design researchgate.net. Their synthesis has been approached through various strategies, including the formation of one or two bonds in a cyclization process. Classical approaches often involve intermolecular cyclizations of appropriately functionalized linear precursors, such as the ring-closing of α-(2-chloroethoxy)-amides under basic conditions researchgate.net.

More advanced and stereoselective methods have been developed to access chiral 3-morpholinones. One such method is an organocatalytic asymmetric [3+3]-cycloaddition. This reaction occurs between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations, catalyzed by a cinchonidine-derived squaramide. This process yields functionalized morpholin-3-ones with good to excellent enantioselectivities researchgate.net.

Another innovative approach involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. This chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols formally represents an asymmetric aza-benzilic ester rearrangement, providing C3-substituted morpholinones researchgate.netresearchgate.net. Furthermore, zinc chloride has been shown to catalyze a cyclizative 1,2-rearrangement, enabling access to morpholinones that possess challenging aza-quaternary carbons researchgate.net. These modern catalytic methods offer efficient and highly enantioselective pathways to key 3-morpholinone intermediates.

| Method | Reactants | Catalyst/Reagent | Key Feature |

| Asymmetric [3+3]-Cycloaddition | γ-hydroxy-α,β-unsaturated ketones, α-bromodimethylhydroxamates | Cinchonidine-derived squaramide | High enantioselectivity (up to 90% ee) researchgate.net |

| Aza-Benzilic Ester Rearrangement | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Chiral Phosphoric Acid | Domino [4+2] heteroannulation and 1,2-shift researchgate.net |

| Cyclizative 1,2-Rearrangement | N/A | ZnCl₂ | Access to aza-quaternary centers researchgate.net |

| Classical Cyclization | α-(2-chloroethoxy)-amides | Base | Formation of one C-O bond researchgate.net |

Chiral Auxiliary Approaches in Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed for potential recycling . This approach is fundamental in the asymmetric synthesis of complex molecules like this compound.

Oxazolidinones, particularly those popularized by David Evans, are a prominent class of chiral auxiliaries often derived from amino acids or amino alcohols . For example, (S)-4-benzyl-2-oxazolidinone, synthesized from L-phenylalanine, can be acylated and subsequently used in highly diastereoselective alkylation or aldol reactions. A related patent describes the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidone, where an amino acid is first reduced to the corresponding amino alcohol before cyclization and acylation google.com. The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.

Another class of auxiliaries includes thiazolidinones. The compound 4(S)-Benzyl-1,3-thiazolidin-2-one has been employed as a novel chiral auxiliary for asymmetric aldol reactions via titanium enolates. Condensation of the N-propionyl derivative of this auxiliary with various aryl aldehydes proceeds with good diastereoselectivity to furnish the 'Evans syn' aldol product researchgate.netscielo.org.mx. The success of these reactions relies on the formation of a rigid, chelated transition state that dictates the facial selectivity of the reaction. After the key stereocenter is set, the auxiliary can be cleaved under nucleophilic conditions, such as hydrolysis or aminolysis, to release the chiral carboxylic acid derivative researchgate.net.

| Chiral Auxiliary Type | Example | Typical Application | Key Advantage |

| Oxazolidinone | (S)-4-benzyl-2-oxazolidinone | Asymmetric alkylation, aldol reactions | High diastereoselectivity, well-studied models google.com |

| Thiazolidinone | 4(S)-Benzyl-1,3-thiazolidin-2-one | Asymmetric aldol reactions | Good diastereoselectivity, readily cleaved researchgate.netscielo.org.mx |

| Amino Alcohol | Pseudoephedrine | Asymmetric alkylation | Forms a chelate to control stereochemistry |

| Pyrrolidine | SAMP / RAMP | Asymmetric α-alkylation of ketones/aldehydes | High enantioselectivity, recyclable |

Convergent and Scalable Synthetic Approaches

A scalable approach for the synthesis of substituted morpholines has been demonstrated using a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions. This method utilizes an inexpensive organic photocatalyst and allows for the construction of the morpholine ring in a process that is amenable to large-scale production organic-chemistry.org.

The optimization of reaction conditions is crucial for scalability. For instance, in the synthesis of a related piperidine intermediate, an optimized Strecker-type condensation was developed to produce the initial amino-nitrile in high yield (~90%). Subsequent steps, including hydrolysis and N-acylation, were also optimized for yield researchgate.net. The final step in that sequence, a catalytic N-debenzylation, was examined under various conditions to achieve a near-quantitative yield, highlighting the importance of process optimization for developing a robust and scalable route researchgate.net. Such principles of process optimization are directly applicable to the large-scale synthesis of this compound.

Stereochemical Considerations and Asymmetric Synthesis

Enantioselective Synthesis of (S)-4-Benzyl-3-morpholinecarboxylic Acid

The creation of this compound in an enantiomerically pure form is a significant objective in organic synthesis. Various methodologies have been developed to achieve this, often relying on the principles of asymmetric catalysis to favor the formation of the desired (S)-enantiomer.

One prominent strategy involves the asymmetric hydrogenation of a prochiral unsaturated morpholine (B109124) precursor. This reaction, facilitated by a chiral catalyst, can deliver the target molecule with high enantioselectivity. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective in the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines in high yields and with enantiomeric excesses (ee) of up to 99%. rsc.org

Another powerful approach is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.govacs.org This method starts with ether-containing aminoalkyne substrates, which first undergo cyclization to a cyclic imine catalyzed by a titanium complex. nih.govacs.org Subsequent asymmetric reduction of the imine using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, furnishes the chiral 3-substituted morpholine with excellent enantiomeric excess (>95%). nih.govacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst's ligand are crucial for achieving high levels of stereocontrol. nih.govacs.org

Asymmetric Induction in Reactions Involving Morpholine Derivatives

Asymmetric induction is the process by which a chiral element within a molecule, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. wikipedia.org This principle is fundamental to the synthesis of chiral morpholine derivatives.

In the enantioselective synthesis of 3-substituted morpholines, the chiral ligand on the ruthenium catalyst plays a pivotal role in inducing asymmetry during the transfer hydrogenation step. nih.govacs.org The interaction between the substrate and the chiral catalyst in the transition state creates a lower energy pathway for the formation of one enantiomer, resulting in high enantiomeric excess. wikipedia.org Specifically, hydrogen-bonding interactions between the substrate and the (S,S)-Ts-DPEN ligand are believed to be responsible for the high stereoselectivity observed. nih.govacs.org

Asymmetric induction can be categorized as internal, relayed, or external. wikipedia.org The use of a chiral catalyst, as in the Noyori-Ikariya reduction, is an example of external asymmetric induction, which is often economically advantageous for large-scale synthesis. wikipedia.org Alternatively, chiral auxiliaries, which are temporarily attached to the substrate to direct a diastereoselective reaction before being cleaved, represent a form of relayed asymmetric induction. wikipedia.org

Diastereoselective Control in Functionalization

When a molecule already contains a chiral center, introducing a new one can lead to the formation of diastereomers. Diastereoselective control refers to the ability to selectively form one diastereomer over the others. This is particularly relevant when functionalizing the morpholine ring of a chiral precursor.

Research on the synthesis of 2- and 3-substituted morpholine congeners has demonstrated effective diastereoselective control. nih.gov Starting from a tosyl-oxazetidine and α-formyl carboxylates, base-catalyzed reactions yield morpholine hemiaminals. nih.gov The observed diastereoselectivities in these reactions are attributed to the avoidance of pseudo A¹,³ strain between the substituent at the C-3 position and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. nih.gov These steric and electronic factors guide the incoming nucleophile to attack from a specific face of the molecule, resulting in the preferential formation of one diastereomer.

The ability to control diastereoselectivity is crucial for building complex molecules with multiple stereocenters. By understanding the conformational preferences and the electronic nature of the morpholine ring system, chemists can design synthetic routes that reliably produce the desired diastereomer of functionalized this compound derivatives.

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Molecular Architectures

The inherent stereochemical information contained within (S)-4-benzyl-3-morpholinecarboxylic acid and its derivatives is instrumental in directing the formation of new stereocenters, a critical requirement in the synthesis of complex molecules such as pharmaceuticals. A prominent example is in the synthesis of Aprepitant, an antiemetic drug featuring a complex morpholine (B109124) core with multiple stereocenters.

The development of Aprepitant involved processes that established a cis-vicinally substituted morpholine skeleton. Synthetic strategies relied on using an enantiomerically pure starting material, such as a derivative of this compound, to relay stereochemical information during the construction of subsequent stereogenic centers. scispace.com For instance, a key 1,4-oxazin-3-one intermediate, which can be derived from the corresponding morpholine carboxylic acid, is coupled with a chiral alcohol. This process often results in a mixture of diastereomers that can be converted into a single, desired isomer through techniques like crystallization-induced asymmetric transformation. scispace.com This unique and highly stereoselective one-pot process converts the oxazinone into the required α-(fluorophenyl)morpholine derivative, demonstrating how the initial chirality of the building block dictates the final architecture of the complex target molecule. scispace.com

Utility in the Synthesis of Other Heterocyclic Systems

The morpholine scaffold of this compound serves as a robust template for the synthesis of more complex, multi-ring heterocyclic systems. While direct, acid-mediated ring-opening and recyclization to form entirely new heterocyclic cores like benzazepinones have been observed in related N-benzyl lactams, the utility of the morpholine core often lies in its function as a foundation upon which other rings are built. e3s-conferences.org

Precursor for Advanced Pharmaceutical Intermediates

The role of this compound and its close derivatives as precursors to advanced pharmaceutical intermediates is well-established, most notably in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. scispace.com The synthesis of this drug relies on the stereochemically pure morpholine core to build the final active pharmaceutical ingredient.

Key intermediates in the synthesis of Aprepitant include N-benzyl-3-(S)-(4-fluorophenyl)-1,4-oxazin-2-one and 2-(R)-(1-(R)-(3,5-bistrifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine. scispace.com The synthesis of these intermediates often starts from chiral precursors like (S)-phenylglycine, which shares structural and stereochemical similarities with this compound. The process involves highly stereoselective steps, including Lewis acid-catalyzed reactions, to construct the required substituted morpholine ring with precise control over the stereochemistry. scispace.com The benzyl (B1604629) group on the nitrogen serves as a protecting group that can be removed or modified in later stages of the synthesis. This strategic use of a chiral morpholine precursor is fundamental to the efficient and stereocontrolled production of the final drug.

Table 1: Key Intermediates in Aprepitant Synthesis Derived from Chiral Morpholine Precursors

| Intermediate Name | Core Structure | Role in Synthesis |

| N-benzyl-3-(S)-(4-fluorophenyl)-1,4-oxazin-2-one | 1,4-Oxazin-2-one | Establishes the initial C3 stereocenter and fluorophenyl substitution. |

| 2-(R)-...-3-(S)-(4-fluorophenyl)morpholine | Substituted Morpholine | A key advanced intermediate where all stereocenters of the core are set. |

| α-(fluorophenyl)morpholine derivative | Substituted Morpholine | The direct precursor to which the triazolinone side chain is appended. scispace.com |

Integration into Diversely Substituted Scaffolds

This compound is an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for biological screening. nih.govresearchgate.net The morpholine scaffold allows for appendage diversity, where different chemical groups can be attached at various positions of the ring to generate a library of related but distinct compounds.

The general approach to DOS, known as the build/couple/pair strategy, is well-suited for morpholine derivatives. nih.gov

Build: Chiral building blocks like this compound provide the core scaffold.

Couple: The carboxylic acid or other functional handles on the ring can be coupled with a wide range of chemical partners.

Pair: Subsequent intramolecular reactions can lead to the formation of new fused or spirocyclic ring systems, dramatically increasing scaffold diversity. nih.gov

This strategy has been applied to generate libraries of sp3-rich morpholine peptidomimetics, which are valuable for probing biological pathways, particularly protein-protein interactions. nih.gov By starting with amino acid-derived morpholines, chemists can access a high degree of chemical and geometrical diversity. nih.gov Another practical application is the synthesis of libraries of N-substituted piperazine-, piperidine-, and morpholine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines, which were screened for antitumor activity. nih.gov This demonstrates how a single, reliable scaffold like morpholine can be systematically elaborated to explore structure-activity relationships and identify potent new drug leads. e3s-conferences.orgnih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffold Design in Drug Discovery

The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties. nih.gov It imparts a beneficial balance of lipophilicity and hydrophilicity, which can improve a drug candidate's solubility and ability to cross biological membranes. nih.govacs.org The defined stereochemistry of (S)-4-Benzyl-3-morpholinecarboxylic acid provides a rigid and spatially defined scaffold. This rigidity is crucial for orienting pharmacophoric groups in a precise three-dimensional arrangement, which is essential for optimal interaction with biological targets. nih.govacs.org The benzyl (B1604629) group attached to the nitrogen atom further contributes to the structural framework, offering a site for potential modification to explore structure-activity relationships. The use of such C(sp³)-rich scaffolds is increasingly recognized as a strategy to access molecules with improved three-dimensionality and better drug-like properties compared to "flat" aromatic structures. princeton.edunih.gov

Development of Novel Therapeutic Agents Utilizing the Morpholinecarboxylic Acid Moiety

The morpholinecarboxylic acid moiety is a key component in the development of a variety of therapeutic agents. The morpholine ring itself is present in numerous drugs, where it can enhance potency, act as a scaffold, or modulate pharmacokinetic properties. nih.govacs.org For instance, the morpholine ring in the drug aprepitant, used for chemotherapy-induced nausea, acts as a scaffold to correctly position the molecule's interacting components. nih.gov While specific drugs containing the exact this compound structure are not detailed in the provided results, the broader class of morpholine derivatives has shown significant potential. For example, derivatives of morpholine have been investigated as inhibitors of enzymes involved in CNS tumors and as modulators of receptors related to mood disorders and pain. nih.govacs.org

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For morpholine-containing compounds, SAR studies have revealed critical insights. For example, in a series of quinoline (B57606) substituted morpholine derivatives investigated as caspase 3 inhibitors, SAR studies highlighted the importance of 4-methyl and 4-phenyl substituents for potent activity. e3s-conferences.org Similarly, for other morpholine derivatives, the substitution pattern on the ring and on the nitrogen atom has been shown to be crucial for activity. e3s-conferences.org Although specific SAR data for this compound derivatives were not found, the principles of SAR suggest that modifications to the benzyl group (e.g., substitution on the aromatic ring) and derivatization of the carboxylic acid would be key strategies to modulate the biological activity and selectivity of resulting compounds.

Precursor in Drug Synthesis and Late-Stage Modifications

This compound is a valuable chiral starting material for the synthesis of more complex molecules. e3s-conferences.org The carboxylic acid group serves as a versatile handle for various chemical transformations, including amide bond formation and reductions to alcohols. Recent advances in photoredox catalysis have enabled the use of carboxylic acids as precursors for radical-based cross-coupling reactions, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. princeton.edunih.gov This approach is particularly useful for late-stage functionalization, where a common intermediate can be diversified into a library of analogs for biological screening. princeton.edu The development of methods for the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides provides a direct route to complex morpholine-containing scaffolds of interest in drug discovery. acs.org

Enzyme Inhibition and Biological Activity Studies

Investigation of Enzyme Inhibition Potential

There are no specific studies found that investigate the direct enzyme inhibition potential of (S)-4-Benzyl-3-morpholinecarboxylic acid. Its value is primarily recognized in its contribution to the stereospecific structure of active pharmaceutical ingredients.

Direct enzyme targets and inhibition mechanisms for this compound have not been a subject of dedicated study. The scientific focus has been on the enzyme targets of compounds for which it serves as a precursor.

Due to the lack of studies on its direct enzyme inhibition, there are no available kinetic or mechanistic studies for this compound.

Exploration of Biological Activity in Cellular and Biochemical Systems

The exploration of the biological activity of this compound in cellular and biochemical systems is intrinsically linked to the activity of the compounds it is used to create.

The principal role of this compound in a biochemical context is as a key intermediate in the chemical synthesis of Apremilast. Apremilast is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammatory responses. By inhibiting PDE4, Apremilast leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines. Therefore, while not directly acting on the pathway itself, this compound is essential for constructing the molecule that does.

There is no available research on the receptor ligand binding properties of this compound itself.

Derivatives and Analogues of S 4 Benzyl 3 Morpholinecarboxylic Acid

Synthesis and Characterization of Esters and Amides of (S)-4-Benzyl-3-morpholinecarboxylic Acid

The carboxylic acid moiety of this compound is a prime site for chemical modification, readily undergoing esterification and amidation reactions to yield a variety of derivatives. These modifications are often performed to enhance the compound's pharmacokinetic properties, modulate its biological activity, or to serve as intermediates for further synthetic transformations.

Methyl Esters

The synthesis of methyl esters of this compound is a common strategy to protect the carboxylic acid group or to create a more lipophilic analogue. Standard esterification procedures are typically employed for this transformation. One straightforward method involves the reaction of the carboxylic acid with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like sodium bicarbonate. This reaction proceeds via nucleophilic attack of the carboxylate anion on the alkyl halide. arkat-usa.org

Another widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. dergipark.org.tr The reaction is driven to completion by removing the water formed during the reaction. More contemporary methods for benzylation of carboxylic acids include solvent-free reactions assisted by a rotary evaporator with p-toluenesulfonic acid as a catalyst, offering high yields and atom economy. organic-chemistry.org Additionally, a facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using α,α-dichlorodiphenylmethane and FeCl₃ as a chlorinating agent and catalyst, respectively. rsc.org

The characterization of these methyl esters is typically carried out using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compounds.

Amide Derivatives

Amide derivatives of this compound are of significant interest due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. The synthesis of these amides is generally achieved by coupling the carboxylic acid with a primary or secondary amine.

A variety of coupling reagents can be employed to facilitate this reaction. For instance, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting amide bond formation. researchgate.net Another approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines.

More recent advancements in amide synthesis include the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as an efficient reagent for the direct amidation of a wide range of carboxylic acids and amines. chemsociety.org.ng This method often allows for simple filtration-based purification, avoiding aqueous workups and chromatography. The synthesis of sulfonamides, a specific class of amides, can be achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netmdpi.com The required sulfonyl chlorides can be prepared from the corresponding sulfonic acids. mdpi.com

The synthesis of N-methylmorpholine-substituted benzimidazolium salts, which are potential α-glucosidase inhibitors, involves the initial reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine (B109124), followed by N-alkylation with benzyl chloride. chemnet.com The resulting intermediate can then be reacted with various 2-chloro-N-arylacetamides to yield the final products. chemnet.com

Below is a table summarizing various amide derivatives and their synthetic methodologies.

| Amide Derivative | Starting Materials | Key Reagents/Conditions | Reference |

| N-(4-sulfamoylphenyl) benzamide (B126) derivatives | 4-aminobenzene-1-sulfonamide, benzoic acid derivatives | EDCI, HOBt | researchgate.net |

| Sulfonamide substituted morpholine derivatives | Benzenesuphonyl chlorides, morpholine | Base | researchgate.net |

| N-methylmorpholine-substituted benzimidazolium salts | 2-(chloromethyl)-1H-benzimidazole, morpholine, benzyl chloride, 2-chloro-N-arylacetamides | K₂CO₃, acetonitrile, reflux | chemnet.com |

Functionalized Morpholine Derivatives for Specific Applications

Beyond simple ester and amide formation, the this compound scaffold can be further elaborated to introduce a variety of functional groups, leading to derivatives with specific applications in fields such as medicinal chemistry.

Hydroxymethylmorpholines and Aminoalkylmorpholines

The reduction of the carboxylic acid or its ester derivative of this compound provides access to (S)-4-benzyl-3-(hydroxymethyl)morpholine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). This hydroxymethyl derivative serves as a versatile intermediate for further functionalization. For instance, it is a key component in the synthesis of various biologically active molecules. Commercial suppliers also offer (S)-4-benzyl-3-(hydroxymethyl)morpholine, indicating its importance as a building block. nih.gov

Further modification of the hydroxymethyl group can lead to the synthesis of aminoalkylmorpholines. For example, conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097) (which can be subsequently reduced), would yield the desired aminoalkylmorpholine derivatives.

Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. mdpi.com The synthesis of sulfonamide derivatives of this compound can be approached in several ways. One common method involves the reaction of a sulfonyl chloride with the secondary amine of the morpholine ring, assuming the carboxylic acid is appropriately protected. researchgate.netmdpi.com Alternatively, the carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement, and the resulting amine can then be reacted with a sulfonyl chloride to form the sulfonamide.

A study on the synthesis of sulfonamide substituted morpholine derivatives reported the reaction of benzenesulfonyl chlorides with morpholine to yield the corresponding sulfonamides in excellent yields. researchgate.net The synthesized compounds, 4-(phenylsulfonyl)morpholine (B1295087) and N-(4-(4-methylbenzene-1-sulfonyl)morpholine), were characterized by ¹H and ¹³C NMR spectroscopy. researchgate.net

Oxadiazolyl/Triazolyl Morpholines

Heterocyclic rings such as oxadiazoles (B1248032) and triazoles are frequently incorporated into drug candidates to enhance their pharmacological properties. The synthesis of morpholine derivatives bearing these heterocycles can be achieved by first converting the carboxylic acid group of this compound into a suitable precursor, typically an acid hydrazide.

1,3,4-Oxadiazole (B1194373) Derivatives: The general synthesis of 1,3,4-oxadiazoles often starts with the conversion of a carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. organic-chemistry.org This hydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. Common cyclizing agents include carbon disulfide in the presence of a base, or reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. organic-chemistry.orguobaghdad.edu.iq Another method involves the reaction of the hydrazide with an aldehyde to form a hydrazone, which is then cyclized. organic-chemistry.org

1,2,4-Triazole (B32235) Derivatives: Similarly, the synthesis of 1,2,4-triazole derivatives can also commence from the acid hydrazide. Reaction of the acid hydrazide with an isothiocyanate, followed by cyclization, is a common route. For example, reacting morpholin-N-ethyl acetohydrazide with ammonium (B1175870) thiocyanate (B1210189) yields a semithiocarbazide, which upon treatment with sodium hydroxide (B78521) and subsequent acidification, gives the corresponding 1,2,4-triazole-3-thiol. nih.gov This triazole can be further functionalized, for instance, through Mannich reactions with formaldehyde (B43269) and various secondary amines. nih.gov Another pathway to 1,2,4-triazoles involves the reaction of a potassium dithiocarbazate intermediate (derived from the acid hydrazide and carbon disulfide) with hydrazine hydrate.

The following table outlines the general synthetic strategies for these heterocyclic derivatives.

| Heterocyclic Derivative | Precursor from this compound | Key Reagents for Heterocycle Formation | Reference |

| 1,3,4-Oxadiazole | Acid hydrazide | Carbon disulfide/base; Carboxylic acid/POCl₃; Aldehyde (to form hydrazone) | organic-chemistry.orguobaghdad.edu.iq |

| 1,2,4-Triazole | Acid hydrazide | Isothiocyanate; Carbon disulfide/hydrazine hydrate | nih.gov |

Analogues with Modified Ring Systems (e.g., Tetrahydro-2H-1,4-thiazine-3-carboxylic acid)

A significant analogue of this compound involves the substitution of the oxygen atom in the morpholine ring with a sulfur atom, yielding a tetrahydro-2H-1,4-thiazine-3-carboxylic acid scaffold. This bioisosteric replacement alters the physicochemical properties of the molecule, such as bond angles, bond lengths, and lipophilicity, which can in turn influence its biological activity.

The synthesis of such thiazine (B8601807) analogues has been a focus of research. For instance, optically active (S)-1,4-thiazane-3-carboxylic acid, a key precursor, has been prepared through the asymmetric transformation of its racemic mixture. nih.gov This process utilizes (2R, 3R)-tartaric acid as a resolving agent and salicylaldehyde (B1680747) as a catalyst for epimerization, resulting in a high yield and diastereomeric excess of the desired (S)-enantiomer. nih.gov The optically pure (S)-1,4-thiazane-3-carboxylic acid can then be obtained by treating the resulting salt with triethylamine. nih.gov Further modifications, such as oxidation of the sulfur atom, can lead to the formation of various stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide. nih.gov

Derivatives of benzo-1,4-thiazine-3-carboxylic acid have also been synthesized and studied. These compounds are typically prepared through the reaction of 2-aminothiophenols with compounds like bromopyruvates. nih.gov However, the direct coupling of 4H-benzo[b] nih.govmdpi.comthiazine-3-carboxylic acid with amino acids has proven to be challenging due to the instability of the benzothiazine derivative under both acidic and basic conditions. nih.gov

The table below provides a comparison of the core ring structures.

| Feature | Morpholine Ring | Tetrahydro-1,4-thiazine Ring |

| Heteroatoms | 1 Oxygen, 1 Nitrogen | 1 Sulfur, 1 Nitrogen |

| General Properties | More polar, potential for hydrogen bonding through oxygen. | Less polar than morpholine, sulfur can be oxidized to sulfoxide (B87167) or sulfone. |

| Synthesis | Often synthesized from vicinal amino alcohols. bldpharm.com | Can be synthesized from cysteine or via cyclization of haloethylamines with thioglycolic acid derivatives. nih.gov |

Enantiomeric Forms and their Comparative Studies (e.g., (R)-4-Benzyl-3-morpholinecarboxylic Acid)

The stereochemistry at the C-3 position of the morpholine ring is a critical determinant of the biological activity of 4-benzyl-3-morpholinecarboxylic acid. The (S)-enantiomer and its counterpart, (R)-4-benzyl-3-morpholinecarboxylic acid, can exhibit significantly different pharmacological profiles.

While detailed comparative studies on (S)- and (R)-4-benzyl-3-morpholinecarboxylic acid are not extensively published, research on related morpholine-based compounds highlights the importance of stereochemistry. In a study on benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists, which included morpholine scaffolds, it was observed that the biological activity predominantly resided in the (S)-enantiomer. nih.gov The corresponding (R)-enantiomer was found to be approximately 15-fold less active. nih.gov This suggests that the spatial arrangement of the carboxylic acid group and the benzyl substituent is crucial for molecular recognition and binding to biological targets.

The synthesis of specific enantiomers is a key aspect of developing stereochemically pure compounds. Stereoselective synthesis methods are employed to produce either the (S)- or (R)-enantiomer selectively.

Below is a table summarizing the properties of the two enantiomers.

| Property | This compound | (R)-4-Benzyl-3-morpholinecarboxylic acid |

| Chirality | (S)-configuration at C-3 | (R)-configuration at C-3 |

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol | 221.25 g/mol bldpharm.com |

| Reported Activity | The biologically active enantiomer in some related series. nih.gov | Significantly less active than the (S)-enantiomer in some related series. nih.gov |

Advanced Spectroscopic and Computational Analysis in Research

Elucidation of Stereochemistry through Spectroscopic Techniques

The absolute configuration and purity of enantiomers are critical parameters for any chiral compound intended for biological study. Spectroscopic techniques are paramount in confirming the stereochemistry of molecules like (S)-4-Benzyl-3-morpholinecarboxylic acid.

X-ray Crystallography provides the most definitive evidence of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly documented, data from closely related structures, such as (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate, demonstrates the utility of this technique. researchgate.net In a hypothetical X-ray diffraction experiment on this compound, the resulting electron density map would unambiguously establish the (S)-configuration at the C3 chiral center. Key parameters that would be determined are presented in the table below, based on analogous structures.

| Spectroscopic Technique | Key Parameters Determined | Expected Observations for this compound |

|---|---|---|

| 1H NMR | Chemical Shift (δ), Coupling Constants (J) | Distinct signals for aromatic, benzylic, morpholine (B109124), and carboxylic acid protons. Coupling constants would reveal diastereotopic relationships of morpholine protons. |

| 13C NMR | Chemical Shift (δ) | Unique signals for each carbon atom, including the chiral carbon at the 3-position and the carbons of the benzyl (B1604629) and morpholine moieties. |

| X-ray Crystallography | Unit Cell Dimensions, Space Group, Atomic Coordinates | Precise bond lengths, bond angles, and torsion angles confirming the (S)-configuration and the overall molecular conformation in the solid state. |

Computational Modeling and Molecular Docking Studies

In the absence of extensive experimental data, computational methods serve as powerful predictive tools to understand the behavior of this compound at a molecular level.

Computational Modeling techniques, such as Density Functional Theory (DFT) and molecular mechanics, can be used to predict the stable conformations and electronic properties of the molecule. For a related compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, computational analysis has been used to complement experimental data. mdpi.com For this compound, computational models could predict its infrared and NMR spectra, which can then be compared with experimental data for validation. Furthermore, properties such as the electrostatic potential surface can be calculated to identify regions of the molecule that are likely to engage in electrostatic interactions with biological macromolecules.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. While specific docking studies for this compound are not widely published, the methodology has been applied to similar heterocyclic structures. For example, docking studies on novel organotin(IV) carboxylates have been used to predict their binding modes with DNA and various proteins. scienceopen.com A hypothetical docking study of this compound into the active site of a target protein would involve the following steps:

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of this compound and assigning appropriate charges and atom types.

Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.

The results of such a study could provide valuable insights into the potential mechanism of action of this compound.

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies (IR), NMR chemical shifts | Provides a theoretical basis for interpreting experimental spectroscopic data and understanding the molecule's intrinsic properties. |

| Molecular Docking | Binding affinity (scoring), binding pose, intermolecular interactions | Predicts potential biological targets and provides a rationale for observed biological activity, guiding further experimental studies. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, stability of ligand-receptor complex | Assesses the dynamic behavior of the molecule and its complex with a biological target over time, offering a more realistic view of the interaction. |

Conformational Analysis and its Impact on Activity

The biological activity of a flexible molecule like this compound is not only dependent on its stereochemistry but also on its accessible conformations. The morpholine ring can adopt different conformations, such as chair and boat forms, and the orientation of the benzyl and carboxylic acid substituents can vary.

The interplay between conformation and activity is a well-established principle in medicinal chemistry. For example, studies on peptidomimetics incorporating morpholine-based scaffolds have shown that the conformational constraints imposed by the ring system are crucial for their biological effects. While direct studies on the conformational landscape of this compound and its impact on a specific biological activity are limited in the public domain, it is a critical area of investigation for understanding its pharmacological profile. The carboxylic acid and the benzyl groups are key functional moieties that will have preferred spatial orientations depending on the conformation of the morpholine ring, which in turn will dictate the types of interactions the molecule can form with a biological target.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of chiral morpholines, including (S)-4-Benzyl-3-morpholinecarboxylic acid, remains a significant area of research. Future efforts will likely focus on the development of more sophisticated and efficient catalytic systems. nih.gov While traditional methods often rely on stoichiometric reagents, the field is moving towards more atom-economical and environmentally friendly catalytic approaches. rsc.orgmdpi.com

Researchers are exploring a variety of strategies to achieve this. One promising avenue is the use of rhodium-based catalysts for the asymmetric hydrogenation of unsaturated morpholines, which has shown the potential to produce 2-substituted chiral morpholines with high yields and excellent enantioselectivities. rsc.orgrsc.org Another approach involves the tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation, which has been successful in creating chiral 3-substituted morpholines. acs.org Copper-promoted oxyamination of alkenes also presents a viable route for the stereoselective synthesis of functionalized morpholines. nih.gov

Furthermore, the development of organocatalysts, such as those derived from β-morpholine amino acids, is gaining traction. nih.gov These catalysts offer a green and direct method for producing highly functionalized chiral products. nih.gov The exploration of novel catalytic systems is crucial for overcoming the limitations of existing synthetic methods and enabling the efficient and scalable production of complex morpholine (B109124) derivatives. nih.govchemrxiv.org

Exploration of New Biological Targets for Morpholine-based Compounds

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. sci-hub.senih.gov This is due to its favorable physicochemical, biological, and metabolic properties. nih.gov Future research will undoubtedly focus on exploring new biological targets for morpholine-based compounds, expanding their therapeutic potential beyond their current applications. sci-hub.seresearchgate.net

Morpholine derivatives have already demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govresearchgate.net The versatility of the morpholine ring allows for the fine-tuning of a compound's properties to improve its binding affinity and selectivity for specific biological targets. sci-hub.se For instance, the morpholine moiety can enhance a compound's ability to penetrate the blood-brain barrier, making it a valuable component in the design of drugs targeting the central nervous system. sci-hub.se

Researchers are actively investigating the potential of morpholine derivatives to interact with a variety of molecular targets, including kinases, proteases, and G-protein coupled receptors. researchgate.net The development of new morpholine-based compounds could lead to novel treatments for a wide range of diseases, from cancer to neurodegenerative disorders. researchgate.net A significant area of interest is the design of morpholine-substituted compounds as inhibitors of targets like the mammalian target of rapamycin (B549165) (mTOR), which is implicated in cancer. nih.gov

Integration of Artificial Intelligence in Design and Synthesis

Advanced Methodologies for Stereochemical Control

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of synthesizing chiral molecules like this compound. The biological activity of a chiral molecule is often highly dependent on its specific stereoisomer. Therefore, the development of advanced methodologies for stereochemical control is a key area of future research. acs.orgacs.orgnih.gov

Recent advancements in this area include the development of stereoselective synthesis strategies that utilize intramolecular reductive etherification and asymmetric hydrogenation. rsc.orgrsc.orgacs.org These methods allow for the creation of specific stereoisomers of substituted morpholines with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgacs.org Other innovative approaches include copper-promoted alkene oxyamination and the use of chiral building blocks derived from the chiral pool. nih.govthieme-connect.com

Future research will likely focus on the development of even more efficient and versatile methods for stereochemical control. This may involve the design of new chiral catalysts, the use of novel reaction conditions, and the application of advanced analytical techniques to verify the stereochemical purity of the synthesized molecules. mdpi.comrsc.org The ability to reliably produce enantiomerically pure morpholine derivatives is essential for their application in drug discovery and other areas of chemical research. thieme-connect.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (S)-4-Benzyl-3-morpholinecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. To ensure enantiomeric purity (>97%), chiral HPLC or polarimetry should validate the (S)-configuration. Recrystallization in solvents like ethanol or acetone can improve purity, as commercial batches achieve >97.0% purity (HPLC) . The CAS RN 1219426-63-7 is critical for verifying synthetic intermediates.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the morpholine ring and benzyl substituent.

- Melting point analysis (mp 244–245°C for its hydrochloride salt) to verify crystalline stability .

- Mass spectrometry (MS) for molecular weight confirmation (C₁₂H₁₅NO₃, MW 221.25) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a chiral auxiliary?

- Methodological Answer : Inconsistent yields may arise from variable purity (e.g., 90% vs. 98% batches) or solvent interactions. Mitigation strategies include:

- Standardized purity thresholds : Use ≥98% pure batches to minimize side reactions .

- Control experiments : Compare outcomes across solvents (e.g., DMF vs. THF) and temperatures.

- Statistical analysis : Apply ANOVA to identify significant variables in catalytic efficiency .

Q. What strategies optimize the stability of derivatives under varying reaction conditions?

- Methodological Answer : Derivatives like the hydrochloride salt (CAS RN 135072-15-0) exhibit higher thermal stability (mp 244–245°C) . For long-term storage:

- Use anhydrous conditions to prevent hydrolysis of the morpholine ring.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Q. How does the stereochemistry of this compound influence its reactivity in organocatalysis?

- Methodological Answer : The (S)-configuration directs spatial orientation in transition states, affecting enantioselectivity. To quantify this:

- Perform kinetic studies (e.g., Eyring plots) to compare activation energies between enantiomers.

- Use X-ray crystallography to resolve stereochemical interactions in catalyst-substrate complexes .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity of derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). If purity is >97%, structural analogs (e.g., 4-Benzyl-2-morpholinecarboxylic acid hydrochloride) may exhibit divergent bioactivity due to altered ring conformation .

Q. What frameworks guide the interpretation of conflicting data in asymmetric synthesis studies?

- Methodological Answer : Apply iterative analysis (common in qualitative research) :

- Triangulation : Combine spectroscopic, chromatographic, and computational data (DFT calculations).

- Peer debriefing : Review findings with collaborators to minimize bias in stereochemical assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.